tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino alcohol. This compound is of interest in organic synthesis due to its chiral nature and the presence of both amino and hydroxyl functional groups, which make it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: TFA, HCl in methanol
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Deprotected amino alcohol
Substitution: Various substituted amino alcohols
Scientific Research Applications
tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of drugs and therapeutic agents.
Industry: In the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate primarily involves its role as a protected amino alcohol. The Boc group provides stability to the amino group during various synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical reactions, making it a valuable intermediate in multi-step syntheses .
Comparison with Similar Compounds
Similar Compounds
- Boc-(S)-2-amino-3-phenylpropanoic acid
- Boc-(S)-2-amino-5-phenylpentan-1-ol
- Fmoc-(S)-2-amino-4-phenylbutan-1-ol
Uniqueness
tert-Butyl (S)-(1-hydroxy-4-phenylbutan-2-yl)carbamate is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-13(11-17)10-9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 |
InChI Key |
SJODCYRYHPVMMQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CO |
Origin of Product |
United States |
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